molecular formula C4H12N2 B046682 1,4-diaminobutane CAS No. 110-60-1

1,4-diaminobutane

Cat. No. B046682
Key on ui cas rn: 110-60-1
M. Wt: 88.15 g/mol
InChI Key: KIDHWZJUCRJVML-UHFFFAOYSA-N
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Patent
US07425645B2

Procedure details

To a solution of 1,4-diaminobutane 1 (n=4; 25.0 g, 0.28 mol) in methanol (50 mL) was added dropwise a solution of acrylonitrile (31.6 g, 0.60 mmol) in methanol (25 mL) at 0° C. After the addition the mixture was allowed to come to room temperature and then stirred for 18 h. Finally, the solvent was removed in vacuo, to give the diamine 2 as a pale yellow liquid, (57.0 g, quant.).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][NH2:6].[C:7](#[N:10])[CH:8]=[CH2:9]>CO>[C:7]([CH2:8][CH2:9][NH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH:6][CH2:4][CH2:3][C:2]#[N:1])#[N:10]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NCCCCN
Name
Quantity
31.6 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the mixture
CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
Finally, the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)CCNCCCCNCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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